{N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide
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Overview
Description
{N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . . This compound is a derivative of nicotinamide, which is an amide form of vitamin B3 (niacin).
Preparation Methods
The synthesis of {N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with propargylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
{N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the propargyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DMAP, and specific temperature and pressure conditions depending on the desired reaction .
Scientific Research Applications
{N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its role as a precursor in the synthesis of nicotinamide adenine dinucleotide (NAD+), which is essential for cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin conditions and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of {N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide involves its role as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme in cellular metabolism, playing a key role in redox reactions, DNA repair, and regulation of gene expression. The compound exerts its effects by influencing the levels of NAD+ in cells, thereby affecting various metabolic pathways and cellular processes .
Comparison with Similar Compounds
{N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide can be compared with other nicotinamide derivatives such as:
Nicotinamide: The parent compound, which is widely used in skincare and as a dietary supplement.
Nicotinic acid: Another form of vitamin B3, known for its lipid-lowering effects.
Nicotinamide riboside: A more potent precursor of NAD+, used in anti-aging research.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and potential therapeutic benefits .
Properties
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-4-11(2,3)13-10(14)9-6-5-7-12-8-9/h1,5-8H,2-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYJHTLICUFWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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